molecular formula C22H17BrO5S B5434879 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate

4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate

Cat. No. B5434879
M. Wt: 473.3 g/mol
InChI Key: GFMHZQBTMCSUNZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate is not fully understood. However, studies suggest that this compound may work by inducing apoptosis in cancer cells and by generating reactive oxygen species (ROS) in cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and can generate ROS in cells. Additionally, this compound has been shown to have low toxicity levels in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate in lab experiments is its potential as an anticancer agent and photosensitizer in photodynamic therapy. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate. One direction is to further study its mechanism of action to better understand its potential as a therapeutic agent. Another direction is to investigate its potential as a fluorescent probe for detecting DNA damage. Additionally, more studies are needed to assess its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride, which produces 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to produce 3,4-dimethoxyphenylacetyl chloride. The final step involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 4-bromo-2-hydroxybenzaldehyde and thiophene-2-carboxylic acid in the presence of triethylamine, which produces this compound.

Scientific Research Applications

4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO5S/c1-26-19-9-6-14(12-20(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)28-22(25)21-4-3-11-29-21/h3-13H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMHZQBTMCSUNZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.